![molecular formula C23H22N2O2S B2445423 2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-77-3](/img/structure/B2445423.png)
2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C22H20N2O2S . It is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” are not detailed in the sources I have .Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
The compound 2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its derivatives have been synthesized and explored for their potential anti-inflammatory and antioxidant activities. In a study where acid chloride derivatives of a related compound, 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, were evaluated, the compounds displayed significant in vitro anti-inflammatory and antioxidant activities comparable to standard drugs like ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Synthesis and Properties of Hyperbranched Aromatic Polyimides
Another application involves the synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors, indicating the compound's utility in advanced material science. This research highlights the compound's role in facilitating the synthesis of polymers with potential applications in electronics and materials engineering (Yamanaka, Jikei, & Kakimoto, 2000).
Genotoxic and Carcinogenic Potentials Assessment
The genotoxic and carcinogenic potentials of thiophene derivatives, including those similar in structure to the compound of interest, have been assessed using in vitro and in silico methodologies. This research contributes to the understanding of the toxicological profiles of thiophene compounds, which are widely used in pharmaceuticals and other products (Lepailleur et al., 2014).
Safety and Hazards
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the future directions for “2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” could involve further exploration of its therapeutic properties and potential applications.
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to have diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of pathways due to their broad range of biological activities .
Result of Action
Some thiophene derivatives have been found to be potent inhibitors in certain contexts .
properties
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c1-24-21(26)20-17-13-8-14-18(17)28-23(20)25-22(27)19(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,19H,8,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNOATRWJBYCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
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